molecular formula C20H15N3O3 B277996 N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Katalognummer B277996
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: BHXNQYGMADPAPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as MO-1, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. MO-1 belongs to the family of benzamide-based compounds, which are known for their diverse biological activities.

Wirkmechanismus

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide exerts its therapeutic effects by inhibiting the activity of various enzymes such as HDAC6, HSP90, and PDE10A. These enzymes are involved in various cellular pathways, including protein degradation and transcriptional regulation. By inhibiting these enzymes, this compound can modulate cellular pathways and potentially treat various diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has several advantages and limitations for lab experiments. This compound is a potent inhibitor of various enzymes, making it a valuable tool for studying the role of these enzymes in various diseases. However, this compound has limited solubility in water, which can make it challenging to use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer. Additionally, this compound has shown promising results in animal models of Alzheimer's disease and Parkinson's disease, indicating its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
In conclusion, this compound is a synthetic compound that has shown potential therapeutic applications in various diseases. This compound exerts its effects by inhibiting the activity of various enzymes, making it a valuable tool for studying the role of these enzymes in disease pathogenesis. Further studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesemethoden

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide can be synthesized using a multi-step synthetic route that involves the coupling of various intermediates. The synthesis of this compound involves the use of reagents such as 2-aminopyridine, 2-bromoanisole, and benzoyl chloride. The final product is obtained through purification using column chromatography.

Wissenschaftliche Forschungsanwendungen

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to exhibit potent inhibitory activity against various enzymes such as HDAC6, HSP90, and PDE10A. These enzymes play a critical role in the pathogenesis of various diseases.

Eigenschaften

Molekularformel

C20H15N3O3

Molekulargewicht

345.4 g/mol

IUPAC-Name

N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H15N3O3/c1-25-16-10-9-14(20-23-18-17(26-20)8-5-11-21-18)12-15(16)22-19(24)13-6-3-2-4-7-13/h2-12H,1H3,(H,22,24)

InChI-Schlüssel

BHXNQYGMADPAPQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=CC=C4

Kanonische SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.